N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a central tetrahydroquinazoline scaffold substituted with a phenethyl group at position 3, a carboxamide moiety at position 7, and a 2-acetamidoethyl side chain. The compound’s structure has been elucidated using crystallographic methods such as SHELX software, which is widely employed for small-molecule refinement . Quinazolines are known for diverse biological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic development.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(26)22-10-11-23-19(27)16-7-8-17-18(13-16)24-21(29)25(20(17)28)12-9-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,22,26)(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRZBNZFJKPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with phenethyl isocyanate, followed by cyclization and acylation reactions. The reaction conditions often require the use of catalysts, such as iron-chrome catalysts, and specific temperatures to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow systems to enhance efficiency and scalability. The use of environmentally benign reagents, such as dimethyl carbonate, is preferred to minimize the environmental impact . Advanced techniques, such as microwave-assisted synthesis, can also be employed to reduce reaction times and improve overall yields.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can be further functionalized to enhance their chemical and biological properties .
Scientific Research Applications
N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as supramolecular hydrogels with enhanced mechanical properties
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(2-Methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
This analog replaces the 2-acetamidoethyl group with a 2-methoxybenzyl substituent (Figure 1). However, the bulky benzyl group may sterically hinder interactions with target proteins. No direct bioactivity data are available, but structural modeling suggests reduced solubility in aqueous media due to increased hydrophobicity .
β-Lactam Antibiotics (Pharmacopeial Compounds)
The pharmacopeial compounds listed in , such as (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, are β-lactam antibiotics targeting bacterial cell wall synthesis. While structurally distinct from the quinazoline derivative, both classes may share overlapping therapeutic targets (e.g., penicillin-binding proteins). However, the quinazoline’s tetrahydroquinazoline core lacks the β-lactam ring critical for covalent inhibition of transpeptidases, suggesting a divergent mechanism of action .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The 2-acetamidoethyl group in the parent compound balances polarity and metabolic stability, contrasting with the more labile thioester in SNAC derivatives .
- Target Specificity: Unlike β-lactams, the quinazoline derivative likely inhibits non-cell-wall targets (e.g., kinases) due to its rigid scaffold .
- Solubility Trade-offs : The methoxybenzyl analog’s lipophilicity may enhance tissue penetration but limit aqueous solubility, necessitating formulation optimization .
Biological Activity
N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting anti-apoptotic proteins such as Bcl-2 .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in vitro and in vivo:
- In Vitro Studies : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
3. Antioxidant Properties
This compound exhibits antioxidant activity:
- Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Reduces cytokine production | |
| Antioxidant | Scavenges free radicals |
Case Study: Antitumor Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM. Flow cytometry analysis confirmed that the compound induced apoptosis as indicated by increased Annexin V staining .
Case Study: Anti-inflammatory Mechanism
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and levels of inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Q & A
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., PDB ID 1ATP).
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC data.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
What stability challenges arise under varying pH and temperature conditions?
Q. Basic
- pH Sensitivity : Degrades rapidly at pH < 3 (amide hydrolysis) or pH > 10 (quinazoline ring opening).
- Thermal Stability : Stable at 25°C for 6 months; decomposition observed at 60°C (TGA/DSC data).
Storage recommendations: lyophilized powder at -20°C in amber vials .
How can selective functionalization of the quinazoline core be achieved?
Q. Advanced
- Protecting Groups : Use Boc for amine protection during phenethylation to prevent side reactions.
- Regioselective Alkylation : LiHMDS as a strong base directs phenethyl addition to C3 over C1.
- Cross-Coupling : Suzuki-Miyaura reactions at C7 for biaryl modifications (PdCl(dppf), 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
